molecular formula C25H28N4O2 B12131119 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12131119
M. Wt: 416.5 g/mol
InChI Key: XGABPXXGNNEMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction between 3,4-dimethoxyphenylhydrazine and 2,5-dimethylpyrimidine-4,6-dione in the presence of a base can lead to the formation of the core structure.

    Introduction of substituents: The introduction of the N-[4-(propan-2-yl)phenyl] group can be accomplished through nucleophilic substitution reactions. This step may involve the use of reagents such as alkyl halides and appropriate catalysts to facilitate the substitution.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction may lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include alkyl halides, acyl chlorides, and various catalysts.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Enzyme inhibition: By binding to the active site of an enzyme, the compound can inhibit its activity, leading to a decrease in the production of specific metabolites.

    Receptor binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling pathways that result in a biological response.

    Pathway modulation: The compound may modulate specific cellular pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and chemical properties.

    Triazolopyrimidine derivatives: These compounds have a triazole ring fused to a pyrimidine ring, which can result in different biological activities compared to pyrazolo[1,5-a]pyrimidines.

    Imidazopyrimidine derivatives: These compounds contain an imidazole ring fused to a pyrimidine ring and may exhibit unique biological activities and chemical properties.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C25H28N4O2/c1-15(2)18-7-10-20(11-8-18)27-23-13-16(3)26-25-24(17(4)28-29(23)25)19-9-12-21(30-5)22(14-19)31-6/h7-15,27H,1-6H3

InChI Key

XGABPXXGNNEMGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)C(C)C)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.